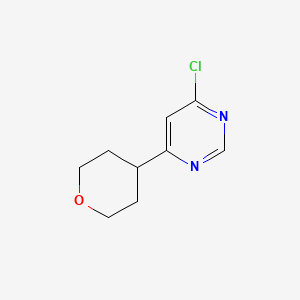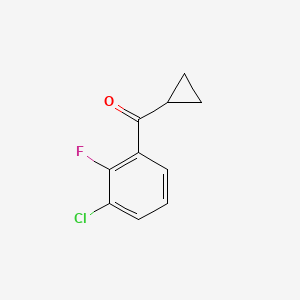
(3-クロロ-2-フルオロフェニル)(シクロプロピル)メタノン
説明
“(3-Chloro-2-fluorophenyl)(cyclopropyl)methanone” is a chemical compound with the CAS Number: 1342111-40-3 . It has a molecular weight of 198.62 and its IUPAC name is (3-chloro-2-fluorophenyl) (cyclopropyl)methanone .
Molecular Structure Analysis
The Inchi Code for “(3-Chloro-2-fluorophenyl)(cyclopropyl)methanone” is 1S/C10H8ClFO/c11-8-3-1-2-7 (9 (8)12)10 (13)6-4-5-6/h1-3,6H,4-5H2 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“(3-Chloro-2-fluorophenyl)(cyclopropyl)methanone” is a liquid at room temperature .科学的研究の応用
生化学研究
最後に、この化合物は酵素-基質相互作用を研究する生化学研究に使用できます。その構造は特定の天然基質を模倣する可能性があり、酵素作用のメカニズムを解明するのに役立ちます。
これらの分野はそれぞれ、(3-クロロ-2-フルオロフェニル)(シクロプロピル)メタノンの独自の化学構造を利用して、科学技術のさまざまな側面を探求しています。 この化合物の汎用性は、複数の分野における研究の進歩に役立つ貴重な資産となっています .
Safety and Hazards
特性
IUPAC Name |
(3-chloro-2-fluorophenyl)-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO/c11-8-3-1-2-7(9(8)12)10(13)6-4-5-6/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAUBAKETRIXRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=C(C(=CC=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




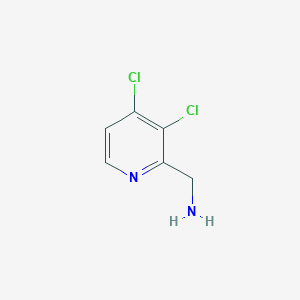

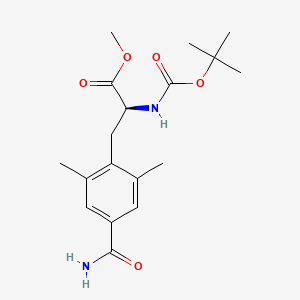
![3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine](/img/structure/B1427373.png)

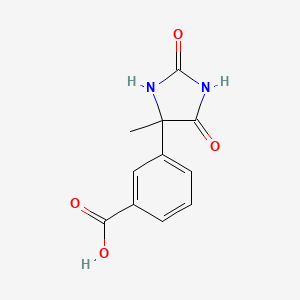
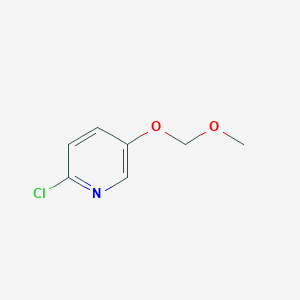
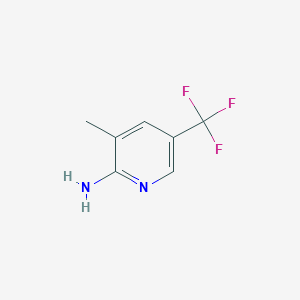
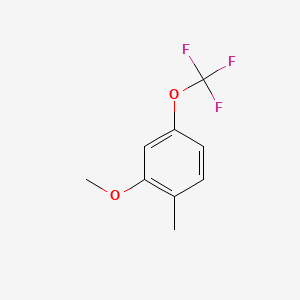
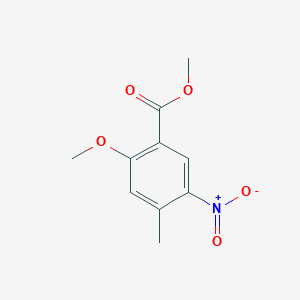
![ethyl 2,4-dihydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B1427384.png)
